2-[4-({[(Tert-butoxy)carbonyl]amino}methyl)oxan-4-yl]acetic acid
Description
2-[4-({[(Tert-butoxy)carbonyl]amino}methyl)oxan-4-yl]acetic acid is a synthetic intermediate characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with two functional groups:
- A Boc-protected aminomethyl group (-CH2-NH-Boc), providing steric protection for the amine and enabling controlled deprotection under acidic conditions.
- An acetic acid moiety (-CH2COOH), offering carboxylic acid reactivity for conjugation or salt formation.
This compound is widely used in peptide synthesis and drug development due to its balanced polarity and structural versatility. Its oxane ring introduces rigidity compared to flexible cyclohexane or aromatic phenyl analogs, influencing both physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9-13(8-10(15)16)4-6-18-7-5-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQOHXVTXRCTJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCOCC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[(Tert-butoxy)carbonyl]amino}methyl)oxan-4-yl]acetic acid typically involves multiple steps. One common method starts with the protection of an amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The protected amine is then reacted with an oxane derivative under specific conditions to form the oxane ring. Finally, the acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-({[(Tert-butoxy)carbonyl]amino}methyl)oxan-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxane ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Peptide Synthesis:
- The Boc group is widely employed in the synthesis of peptides, allowing for selective deprotection under mild conditions. This compound can serve as a building block in the synthesis of biologically active peptides, facilitating the development of new therapeutics.
-
Drug Development:
- Research indicates that derivatives of oxan-4-yl acetic acids exhibit anti-inflammatory and analgesic properties. The compound's structure may contribute to the modulation of biological pathways involved in pain and inflammation, making it a candidate for further pharmacological studies.
Biochemical Applications
-
Enzyme Inhibition Studies:
- The oxazole ring present in the structure may interact with enzyme active sites, making this compound valuable for studying enzyme kinetics and inhibition mechanisms. Specific case studies have shown that similar compounds can inhibit key enzymes involved in metabolic pathways, providing insights into potential therapeutic targets.
-
Bioconjugation:
- The amino group allows for conjugation with various biomolecules, such as antibodies or nucleotides, enhancing the specificity and efficacy of therapeutic agents. This application is particularly relevant in targeted drug delivery systems.
Materials Science Applications
-
Polymer Chemistry:
- The compound can be utilized in the synthesis of polymeric materials with tailored properties. Its functional groups allow for copolymerization with other monomers, leading to materials with specific mechanical and thermal properties suitable for biomedical applications.
-
Nanotechnology:
- Research has explored the use of such compounds in the fabrication of nanoparticles for drug delivery systems. The ability to modify surface properties through functionalization enhances the targeting capabilities of nanoparticles.
-
Synthesis of Peptide Derivatives:
- A study demonstrated the successful incorporation of 2-[4-({[(Tert-butoxy)carbonyl]amino}methyl)oxan-4-yl]acetic acid into peptide chains, resulting in compounds with enhanced stability and bioactivity compared to their non-protected counterparts.
-
Enzyme Interaction Analysis:
- Experimental data indicated that derivatives of this compound effectively inhibited specific enzymes involved in metabolic disorders, suggesting potential therapeutic applications in treating conditions like diabetes or obesity.
Mechanism of Action
The mechanism of action of 2-[4-({[(Tert-butoxy)carbonyl]amino}methyl)oxan-4-yl]acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing an active amine that can participate in further chemical reactions. The oxane ring provides structural stability, while the acetic acid moiety can form hydrogen bonds with biological targets, influencing their activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below summarizes key structural and molecular differences between the target compound and similar analogs:
*Inferred from structural analysis.
Key Research Findings
Solubility and Polarity
- The oxane ring in the target compound enhances polarity compared to cyclohexane () and phenyl () analogs, improving solubility in polar solvents like methanol or acetonitrile .
- The phenyl derivative () exhibits reduced aqueous solubility due to hydrophobic aromatic interactions, limiting its utility in aqueous-phase reactions .
Stability and Reactivity
- The Boc group in all compounds is acid-labile, but the methylene linker in the target compound may slightly delay deprotection compared to direct attachment (), as observed in kinetic studies of similar structures .
- Thiazole-containing analogs () demonstrate enhanced stability under basic conditions due to the aromatic thiazole ring’s electron-withdrawing effects .
Biological Activity
2-[4-({[(Tert-butoxy)carbonyl]amino}methyl)oxan-4-yl]acetic acid, with the CAS number 1782244-42-1, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C13H23NO5
- Molecular Weight : 273.33 g/mol
- CAS Number : 1782244-42-1
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components, which suggest potential interactions with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group is significant in modifying the pharmacokinetic properties of the molecule, potentially enhancing its stability and bioavailability.
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of oxanoyl compounds have shown effectiveness against a range of bacteria and fungi. The specific activity of this compound against various pathogens remains to be fully characterized but suggests a potential for development as an antimicrobial agent.
2. Anticancer Potential
Preliminary studies suggest that compounds with oxane structures can exhibit anticancer properties. For example, related compounds have been tested for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure-activity relationship (SAR) indicates that modifications to the oxane ring can significantly impact anticancer efficacy.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | |
| Compound B | A549 | 5.2 | |
| This compound | TBD | TBD | Current Study |
Case Study 1: Anticancer Activity
In a study conducted on various oxane derivatives, it was found that modifications at the 4-position significantly influenced cytotoxicity in breast cancer cell lines. The introduction of amino groups increased activity by enhancing interaction with cellular targets.
Case Study 2: Antimicrobial Screening
A recent screening involving a library of oxane-based compounds demonstrated promising results against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell walls was hypothesized based on structural analysis.
Research Findings
Recent investigations have focused on the synthesis and biological evaluation of this compound and its analogs:
- Synthesis : The compound was synthesized through a multi-step process involving the protection of amino groups and subsequent coupling reactions.
- Biological Evaluation : In vitro assays revealed that the compound exhibits moderate cytotoxicity against selected cancer cell lines, indicating potential for further development as an anticancer agent.
- Mechanism of Action : Preliminary data suggest that the mechanism may involve apoptosis induction through mitochondrial pathways, although further studies are required for confirmation.
Q & A
Q. What are the recommended synthetic routes for 2-[4-({[(Tert-butoxy)carbonyl]amino}methyl)oxan-4-yl]acetic acid, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves three key steps:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium carbonate .
Oxane Ring Functionalization : Couple the Boc-protected amine to a tetrahydropyran (oxane) scaffold using alkylation or reductive amination. For example, benzyl bromide has been used in analogous syntheses to introduce substituents .
Acetic Acid Moiety Addition : Attach the acetic acid group via nucleophilic substitution or ester hydrolysis.
Characterization : Use H/C NMR to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and oxane ring conformation. IR spectroscopy identifies carbonyl stretches (~1700 cm for Boc and acetic acid). LC-MS or HRMS verifies molecular weight (CHNOS, MW 321.39) .
Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?
- Methodological Answer : The compound is sensitive to moisture and acidic/basic conditions due to the Boc group’s labile nature. Store under inert atmosphere (argon/nitrogen) at room temperature, sealed in a desiccator. Avoid prolonged exposure to aqueous solutions; reconstitute in anhydrous DMF or DCM for reactions. Stability tests (TLC or HPLC) should be performed after storage to detect degradation .
Q. What safety precautions are critical when working with this compound?
- Methodological Answer : The compound may cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Use PPE: nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Waste disposal must follow institutional guidelines for organic solvents and carbamates .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR : H NMR confirms the Boc group (singlet at 1.4 ppm for tert-butyl) and oxane ring protons (multiplet between 3.5–4.5 ppm). C NMR identifies carbonyl carbons (Boc: ~155 ppm; acetic acid: ~170 ppm).
- Mass Spectrometry : LC-MS ([M+Na]+ expected at ~344 m/z) or HRMS for exact mass verification.
- IR : Stretches at ~3300 cm (N-H) and ~1700 cm (C=O) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Yield discrepancies often arise from:
- Reaction Conditions : Temperature fluctuations during Boc protection (e.g., room temperature vs. 0°C) .
- Purification Efficiency : Silica gel chromatography eluent ratios (hexane:ethyl acetate gradients) impact recovery. Optimize using TLC-guided solvent systems.
- Byproduct Formation : Monitor intermediates via inline IR or LC-MS to identify side reactions (e.g., Boc deprotection under acidic conditions). Replicate protocols with controlled variables (e.g., anhydrous solvents) .
Q. What computational methods can predict the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Focus on:
- Electrophilicity of the Carbonyl Carbon : Enhanced by electron-withdrawing groups (e.g., Boc).
- Steric Effects : Bulky tert-butyl groups may hinder nucleophile access.
Compare computed activation energies with experimental kinetics (e.g., pseudo-first-order rate constants) .
Q. What strategies mitigate challenges in purifying diastereomers or enantiomers of this compound?
- Methodological Answer :
- Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak IA/IB).
- Crystallization : Screen solvents (e.g., ethyl acetate/hexane) to exploit differential solubility.
- Derivatization : Convert to diastereomeric salts using chiral resolving agents (e.g., tartaric acid) .
Q. How can this compound serve as a building block in peptide-mimetic drug discovery?
- Methodological Answer : The oxane ring mimics peptide β-turns, while the Boc group enables selective deprotection for sequential coupling. Applications:
- Solid-Phase Synthesis : Anchor via the carboxylic acid to resin, then deprotect Boc with TFA for elongation.
- Prodrug Design : The acetic acid moiety can be esterified for enhanced bioavailability .
Data Contradiction Analysis
Q. Why do some studies report conflicting LC-MS retention times or fragmentation patterns?
- Methodological Answer : Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
